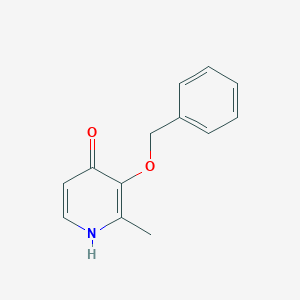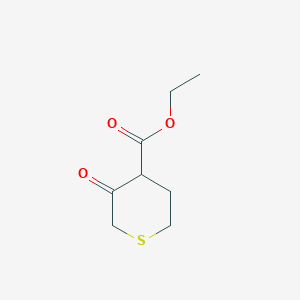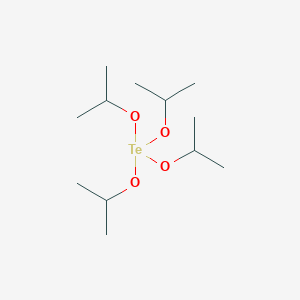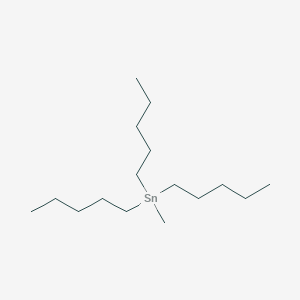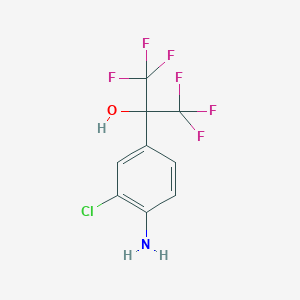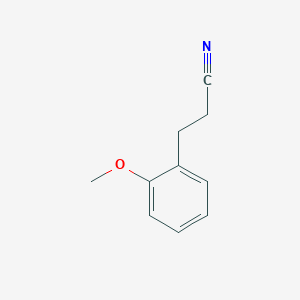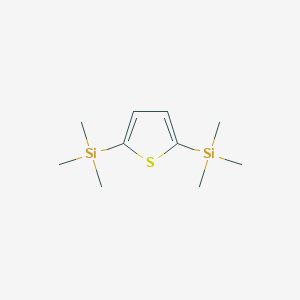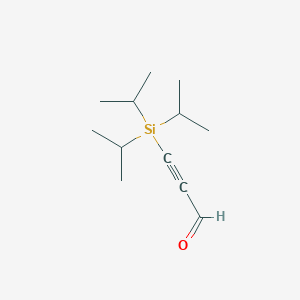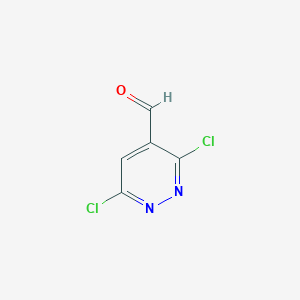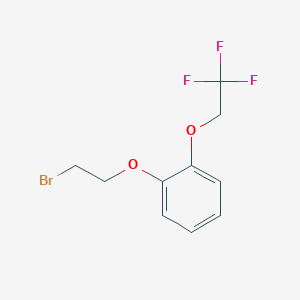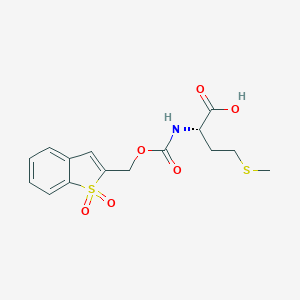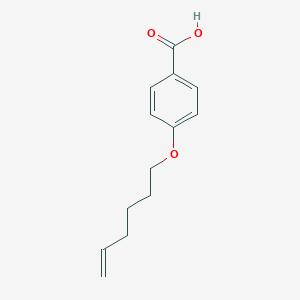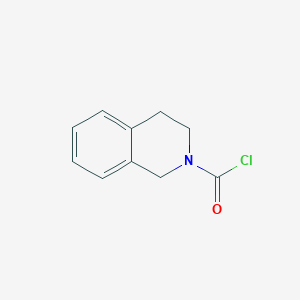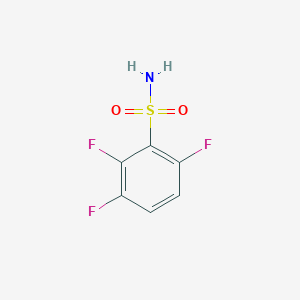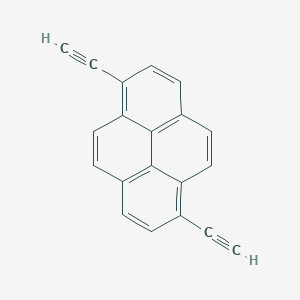
1,6-Diethynylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diethynylpyrene (DEP) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of organic chemistry due to its unique structural and electronic properties. DEP is a fluorescent molecule that exhibits strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. DEP has been extensively studied for its potential applications in optoelectronics, organic materials, and biological imaging.
Mécanisme D'action
The mechanism of action of 1,6-Diethynylpyrene is not well understood. However, it is believed that the strong fluorescence of 1,6-Diethynylpyrene is due to the presence of the ethynyl groups, which disrupt the planarity of the molecule and enhance its electronic properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,6-Diethynylpyrene have not been extensively studied. However, some studies have suggested that 1,6-Diethynylpyrene may exhibit cytotoxicity and genotoxicity in certain cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1,6-Diethynylpyrene exhibits strong fluorescence and has been used as a fluorescent probe for biological imaging. 1,6-Diethynylpyrene is also a building block for the synthesis of conjugated polymers and organic semiconductors. However, the synthesis of 1,6-Diethynylpyrene can be challenging and requires specialized equipment and expertise.
Orientations Futures
1. The development of new synthetic methods for the preparation of 1,6-Diethynylpyrene derivatives with improved properties.
2. The investigation of the cytotoxicity and genotoxicity of 1,6-Diethynylpyrene in various cell lines.
3. The exploration of the use of 1,6-Diethynylpyrene as a building block for the synthesis of novel organic materials with advanced electronic properties.
4. The development of new applications for 1,6-Diethynylpyrene in the field of biological imaging and detection.
5. The investigation of the potential use of 1,6-Diethynylpyrene in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Méthodes De Synthèse
The synthesis of 1,6-Diethynylpyrene involves the coupling of two ethynyl groups to a pyrene core. This reaction can be achieved through various methods, including Sonogashira coupling, Glaser coupling, and oxidative coupling. The most commonly used method for the synthesis of 1,6-Diethynylpyrene is the Sonogashira coupling, which involves the reaction of a pyrene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Applications De Recherche Scientifique
1,6-Diethynylpyrene has been extensively studied for its potential applications in organic electronics and optoelectronics. 1,6-Diethynylpyrene exhibits strong fluorescence and has been used as a fluorescent probe for biological imaging and detection of DNA. 1,6-Diethynylpyrene has also been used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Propriétés
Numéro CAS |
173678-77-8 |
|---|---|
Nom du produit |
1,6-Diethynylpyrene |
Formule moléculaire |
C20H10 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
1,6-diethynylpyrene |
InChI |
InChI=1S/C20H10/c1-3-13-5-7-15-10-12-18-14(4-2)6-8-16-9-11-17(13)19(15)20(16)18/h1-2,5-12H |
Clé InChI |
ANAJYRYWCSPFKM-UHFFFAOYSA-N |
SMILES |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
SMILES canonique |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



